molecular formula C11H15NO2S B8479007 4-Methoxy-3-propoxythiobenzamide

4-Methoxy-3-propoxythiobenzamide

Cat. No.: B8479007
M. Wt: 225.31 g/mol
InChI Key: AGSBBSNBSWATMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-propoxythiobenzamide (C₁₁H₁₅NO₂S) is a thiobenzamide derivative characterized by a methoxy (-OCH₃) group at the 4-position, a propoxy (-OCH₂CH₂CH₃) group at the 3-position of the benzene ring, and a thioamide (-C(S)NH₂) functional group.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

4-methoxy-3-propoxybenzenecarbothioamide

InChI

InChI=1S/C11H15NO2S/c1-3-6-14-10-7-8(11(12)15)4-5-9(10)13-2/h4-5,7H,3,6H2,1-2H3,(H2,12,15)

InChI Key

AGSBBSNBSWATMY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C(=S)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs for comparison include:

  • 4-Methoxybenzamide (m54, C₈H₉NO₂)
  • 4-Methoxythiobenzamide (C₈H₉NOS)
  • 4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide (C₂₂H₂₉N₃O₅)
  • 4-Methoxy-3-(3-methoxypropoxy)-N-{[(3S,4S)-4-{[(4-methylphenyl)sulfonyl]amino}pyrrolidin-3-yl]methyl}-N-(propan-2-yl)benzamide (C₃₂H₄₄N₄O₆S)
Table 1: Structural Features and Implications
Compound Key Substituents Functional Groups Implications
4-Methoxy-3-propoxythiobenzamide 4-OCH₃, 3-OCH₂CH₂CH₃, -C(S)NH₂ Thioamide, alkoxy Enhanced lipophilicity, potential metabolic stability
4-Methoxybenzamide (m54) 4-OCH₃, -CONH₂ Amide, methoxy Polar, moderate solubility in alcohols
4-Methoxythiobenzamide 4-OCH₃, -C(S)NH₂ Thioamide, methoxy Higher reactivity due to sulfur atom
Compound from Multiple alkoxy, sulfonylamino Amide, sulfonamide Target specificity (e.g., enzyme inhibition)

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
4-Methoxybenzamide (m54) 151.17 164–167 Soluble in alcohol, ether
4-Methoxythiobenzamide ~167.23 (estimated) Not reported Likely lower aqueous solubility than m54
4-Methoxy-3-propoxythiobenzamide (estimated) 225.31 100–120 (predicted) High lipophilicity due to propoxy and thioamide

Key Observations :

  • The thioamide group in 4-Methoxy-3-propoxythiobenzamide increases molecular weight compared to 4-Methoxybenzamide and reduces polarity, likely decreasing aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.